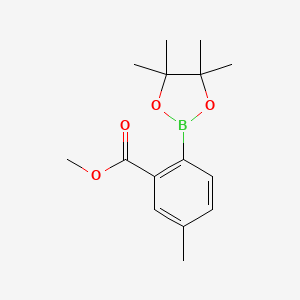

Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative with a benzoate core functionalized with a methyl group at the 5-position and a pinacol-protected boronate group at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in pharmaceutical and materials science applications . Its molecular formula is C₁₅H₂₁BO₄, with a molecular weight of 278.11 g/mol (analogous to CAS 1029439-78-8 ).

Properties

IUPAC Name |

methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-7-8-12(11(9-10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPODWPVHFAHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676814 | |

| Record name | Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088994-18-6 | |

| Record name | Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is often utilized as a reagent in cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules. The compound serves as a boron-containing building block that can participate in:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The presence of the dioxaborolane group enhances the stability and reactivity of the boron species involved in these transformations .

- Negishi Coupling : Similar to the Suzuki reaction, this method facilitates the coupling of organozinc reagents with various electrophiles. The dioxaborolane group contributes to the efficiency and selectivity of the reaction .

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are investigated for their potential therapeutic applications. The compound's ability to form stable complexes with biological targets makes it a candidate for drug discovery processes. Notably:

- Targeting Kinases : The dioxaborolane moiety can be designed to interact with kinase enzymes that are crucial in various signaling pathways associated with cancer and other diseases. Research indicates that modifications to this compound can lead to selective inhibitors of specific kinases .

Materials Science

The unique chemical properties of this compound also lend themselves to applications in materials science:

- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can improve material performance in various applications .

Table 1: Summary of Research Applications

| Application Area | Key Reactions/Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Efficient formation of biaryl compounds |

| Negishi Coupling | High selectivity in carbon-carbon bond formation | |

| Medicinal Chemistry | Kinase inhibition studies | Potential for selective cancer therapeutics |

| Materials Science | Polymer synthesis | Improved thermal and mechanical properties |

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds through the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position Variations

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS MFCD16996354)

- Structural difference : The methyl group is at the 4-position instead of 5.

- Impact : Altered steric and electronic environments reduce reactivity in meta-directed coupling reactions compared to the target compound. The 4-methyl group may hinder access to the boronate in certain catalytic systems .

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 478375-39-2)

- Structural difference : Methyl at 2-position instead of 5.

Functional Group Modifications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Structural difference : Trifluoromethyl group replaces the 5-methyl.

- Impact : The electron-withdrawing CF₃ group decreases electron density at the boronate, reducing oxidative addition efficiency in palladium-catalyzed reactions. However, it enhances metabolic stability in drug candidates .

Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1029439-78-8)

Multi-Substituted Analogues

Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1052647-30-9)

Reactivity in Cross-Coupling

- Target Compound : The 5-methyl group provides moderate electron donation, balancing reactivity and stability in Suzuki-Miyaura reactions (e.g., coupling with aryl halides) .

- CF₃-Substituted Analogue : Reduced electron density at boron necessitates longer reaction times or more active catalysts (e.g., Pd(OAc)₂ with SPhos) .

Physical and Spectroscopic Properties

- NMR Trends : The ¹¹B NMR signal for the pinacol boronate group is consistently ~29.7 ppm across analogues, indicating minimal electronic perturbation from substituents .

Biological Activity

Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester that has garnered attention in various fields of biological and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a boron atom integrated into its structure, contributing to its unique reactivity and stability. The compound's molecular formula is , and it exhibits properties typical of boronic esters, such as participation in cross-coupling reactions.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biological targets through its boron atom. In particular:

- Cross-Coupling Reactions : The boronic ester group can participate in transmetalation processes in the presence of palladium catalysts. This mechanism is crucial in synthesizing complex organic molecules that may exhibit therapeutic properties.

- Fluorescent Probes : The compound has been utilized in developing fluorescent probes for detecting biological molecules due to its stability and reactivity.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Compound A | 4–8 | MRSA |

| Compound B | 0.5–1.0 | Mycobacterium tuberculosis |

| Compound C | 17.02 | MCF-7 Cancer Cells |

These findings suggest that the compound may have potential applications in treating resistant strains of bacteria and cancer cells .

Anticancer Activity

The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

- Inhibition of Tumor Growth : Studies have demonstrated significant inhibition of growth in triple-negative breast cancer (TNBC) cell lines with IC50 values ranging from to . This indicates a selective toxicity towards cancer cells compared to normal cells .

- Mechanism of Action : The anticancer effects are believed to arise from the compound's ability to interfere with critical cellular pathways involved in tumor growth and metastasis. For instance, it has been noted for its off-target activity against matrix metalloproteinases (MMPs), which play a role in cancer progression .

Case Studies

Several case studies illustrate the compound's effectiveness:

- Study on MRSA : A recent study evaluated the efficacy of a related compound against multidrug-resistant Staphylococcus aureus (MRSA), reporting an MIC value of . This highlights the potential for developing new antibiotics based on boronic esters .

- Breast Cancer Model : In vivo studies using mouse models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The treatment also showed minimal toxicity at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For example, a palladium-catalyzed coupling reaction (e.g., Pd(dppf)Cl₂) with a boronic ester precursor under anhydrous conditions (DME/water, Na₂CO₃, 80°C) is commonly employed. Purification often involves column chromatography with solvents like ethyl acetate/hexane mixtures. Reaction yields can vary (42–78%) depending on substituent steric effects .

Q. How can the structure of this compound be confirmed after synthesis?

Key characterization methods include:

- ¹H/¹³C NMR : To verify aromatic proton environments and boronate ester integration (e.g., 1.24 ppm for tetramethyl dioxaborolane CH₃ groups) .

- HRMS : To confirm molecular weight (e.g., experimental m/z matching calculated values within 0.1 ppm error) .

- X-ray crystallography : For unambiguous confirmation using programs like SHELXL .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate in Suzuki-Miyaura cross-couplings to construct biaryl systems, particularly in pharmaceutical and materials research. The boronate ester group enables regioselective coupling with aryl halides or triflates .

Advanced Research Questions

Q. How can reaction yields be optimized for couplings involving this boronate ester?

Yield optimization requires:

- Catalyst tuning : Testing Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) and ligand ratios to reduce side reactions .

- Solvent selection : Polar aprotic solvents (DME, THF) enhance solubility, while aqueous bases (Na₂CO₃, K₃PO₄) improve coupling efficiency .

- Temperature control : Maintaining 80–100°C minimizes protodeboronation while ensuring reactivity .

Q. How should researchers address contradictions in reported coupling efficiencies for similar boronate esters?

Discrepancies often arise from:

- Substrate electronic effects : Electron-withdrawing groups on the aryl halide partner can slow oxidative addition, requiring higher catalyst loadings .

- Impurity profiles : Residual Pd or moisture in the boronate ester may inhibit reactivity; rigorous purification (e.g., recrystallization) is recommended .

- Steric hindrance : Ortho-substituted derivatives (e.g., 5-methyl group) may reduce coupling rates, necessitating bulkier ligands (e.g., SPhos) .

Q. What strategies enable regioselective cross-coupling of this compound in complex systems?

Regioselectivity can be controlled via:

- Directed ortho-metalation : Installing directing groups (e.g., amides) on coupling partners to favor specific positions .

- Ligand design : Using chiral ligands (e.g., Binap) for asymmetric couplings in enantioselective syntheses .

- Protecting group strategies : Temporarily blocking reactive sites (e.g., methyl ester hydrolysis to carboxylic acid post-coupling) .

Q. How can byproducts from protodeboronation be minimized during synthesis?

Mitigation approaches include:

- Anhydrous conditions : Use of molecular sieves or inert gas atmospheres to prevent hydrolysis .

- Acid scavengers : Addition of K₂CO₃ or NaOMe to neutralize trace acids .

- Low-temperature protocols : Conducting reactions at 0–25°C to stabilize the boronate ester .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace impurities in this compound?

Advanced impurity profiling involves:

Q. How can computational modeling aid in predicting reactivity trends?

DFT calculations (e.g., Gaussian, ORCA) can:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.